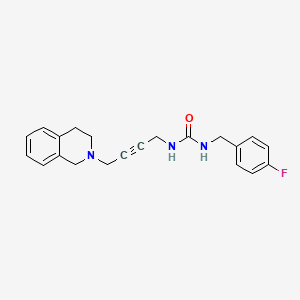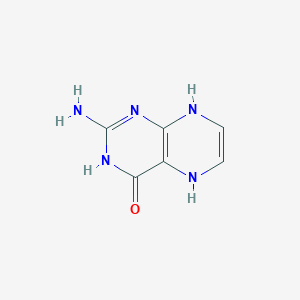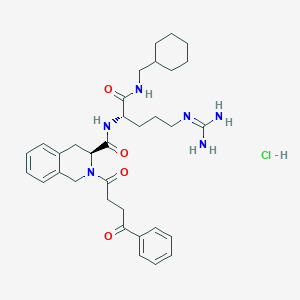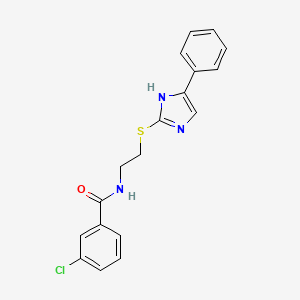
3-(2-Phenoxyethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenoxyethoxy)benzaldehyde is a compound that can be synthesized through various chemical reactions involving benzaldehydes and other aromatic or aliphatic compounds. While the specific compound is not directly studied in the provided papers, the synthesis and reactions of similar benzaldehyde derivatives are discussed, which can provide insights into the potential synthesis and properties of 3-(2-Phenoxyethoxy)benzaldehyde.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves the reaction of benzaldehydes with other reagents. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde suggests that benzaldehydes can react with amines and aldehydes to form complex heterocyclic compounds . Similarly, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from 2-(4-hydroxy-but-1-ynyl)benzaldehydes indicates that benzaldehydes can undergo cascade reactions to form diverse structures . These studies suggest that 3-(2-Phenoxyethoxy)benzaldehyde could potentially be synthesized through reactions involving phenoxyethanol derivatives and benzaldehyde under appropriate conditions.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, which revealed its orthorhombic crystal structure . Such structural analyses are crucial for understanding the reactivity and properties of benzaldehyde derivatives, including 3-(2-Phenoxyethoxy)benzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. The oxidation of benzaldehyde, for example, has been studied, showing the formation of phenyl radicals and indicating the reactivity of the aldehyde group . The reactivity of the aldehyde group is also evident in the synthesis of porphyrins, where benzaldehyde derivatives are used as starting materials . These reactions highlight the versatility of benzaldehyde derivatives in forming new bonds and structures, which would be relevant for the chemical reactions of 3-(2-Phenoxyethoxy)benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can vary widely depending on their substituents and molecular structure. For example, the solubility, melting point, and boiling point can be influenced by the presence of different functional groups. The spectroscopic studies provide information on the electronic and steric effects of substituents, which can affect the compound's reactivity and interactions with other molecules . The crystal structures of related compounds, such as 2-(1,3-dithian-2-yl)benzaldehyde, can give insights into the solid-state properties and molecular packing, which are important for understanding the material properties of these compounds .
作用機序
While the specific mechanism of action for “3-(2-Phenoxyethoxy)benzaldehyde” is not explicitly mentioned in the available literature, benzaldehyde, a related compound, has been found to promote the absorption of drugs with a lower oral bioavailability through disturbing the integrity of the lipid bilayer, enhancing membrane permeability .
将来の方向性
Nanoparticle proximity has been reported to alter catalytic activity and selectivity in electrocatalytic and surface science studies. This suggests that nanoparticle proximity can be used in thermal catalysis to modulate catalytic activity and/or selectivity of supported metal-based catalysts . This could be a potential area of future research for “3-(2-Phenoxyethoxy)benzaldehyde”.
特性
IUPAC Name |
3-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJJIJFQPTYTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethoxy)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)



![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)
![(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2538549.png)

![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2538553.png)
![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)
![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)